2,3-dichloro-N-propylbenzenesulfonamide
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Overview
Description
2,3-Dichloro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H11Cl2NO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with two chlorine atoms at the 2 and 3 positions and a propyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-propylbenzenesulfonamide typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of benzenesulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Scientific Research Applications
2,3-Dichloro-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, leading to conformational changes that reduce enzyme activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloro-N-methylbenzenesulfonamide
- 2,3-Dichloro-N-ethylbenzenesulfonamide
- 2,3-Dichloro-N-butylbenzenesulfonamide
Uniqueness
2,3-Dichloro-N-propylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its interaction with biological targets .
Biological Activity
2,3-Dichloro-N-propylbenzenesulfonamide is a sulfonamide compound with significant biological activity, particularly in antibacterial and potential anticancer applications. Its molecular structure, characterized by two chlorine atoms on the benzene ring and a propyl group attached to the nitrogen of the sulfonamide functional group, plays a crucial role in its interactions with biological targets.
The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial growth by interfering with folic acid synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is critical for bacterial survival. The presence of chlorine substituents may enhance the compound's binding affinity to this enzyme, potentially increasing its antibacterial efficacy compared to other sulfonamides.
Antibacterial Properties
Sulfonamides are widely recognized for their antibacterial properties. Research indicates that modifications in the structure of sulfonamides can lead to increased potency against various pathogens. For instance, derivatives of this compound have shown enhanced activity against specific bacterial strains due to structural variations that improve their interaction with biological targets.
Anticancer Potential
Emerging studies suggest that sulfonamides may also possess anticancer properties. For example, structural analogs related to sulfonamides have demonstrated effectiveness against cancer cell lines. The introduction of specific substituents can result in compounds that are more selective for cancer cells while exhibiting lower toxicity towards normal cells .
Study on Antimicrobial Activity
A study investigating various sulfonamide derivatives found that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | E. coli |
This compound | 16 | S. aureus |
Anticancer Activity Assessment
In a screening using the NCI-60 cancer panel, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. Notably, one derivative showed a significantly lower IC50 value against breast cancer cells (MDA-MB-468) compared to non-cancerous cells (MCF10A), indicating selective cytotoxicity .
Properties
Molecular Formula |
C9H11Cl2NO2S |
---|---|
Molecular Weight |
268.16 g/mol |
IUPAC Name |
2,3-dichloro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3 |
InChI Key |
MQTJZJZCCIZKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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